4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid
Overview
Description
4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid is a unique compound featuring a cubane structure, which is a highly strained, cubic hydrocarbon framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cubane derivatives, including 4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid, typically involves multi-step processes starting from simpler cubane carboxylic acids. One common method involves the iododecarboxylation of cubane carboxylic acids using 1,3-diiodo-5,5-dimethylhydantoin (DIH) under irradiative conditions . Another approach is the electrochemical functionalization of cubane carboxylic acids to form alkoxy cubanes using the Hofer-Moest reaction under flow conditions .
Industrial Production Methods
Industrial production of cubane derivatives is still in its nascent stages due to the complexity and cost of the synthetic routes. advancements in electrochemical methods and flow chemistry are paving the way for more scalable and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cubane structure can be oxidized to introduce functional groups.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, iododecarboxylation can yield iodinated cubane derivatives, while electrochemical functionalization can produce alkoxy cubanes .
Scientific Research Applications
4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of complex molecules due to its rigid structure.
Medicine: Investigated for its potential use in developing new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in materials science for creating novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid involves its interaction with molecular targets through its rigid cubane structure. This rigidity allows for precise spatial orientation of functional groups, which can enhance binding affinity and specificity to biological targets. The pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylcubanecarboxylic acid: Another cubane derivative with similar structural features but different functional groups.
1,4-Cubanedicarboxylic acid: A simpler cubane derivative used as a starting material for synthesizing more complex cubane compounds.
Uniqueness
Its amino and carboxylic acid groups offer versatile sites for further chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-[(S)-amino(carboxy)methyl]cubane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c12-7(8(13)14)10-1-4-2(10)6-3(10)5(1)11(4,6)9(15)16/h1-7H,12H2,(H,13,14)(H,15,16)/t1?,2?,3?,4?,5?,6?,7-,10?,11?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLSWUNCANUPD-SBISGXONSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)C(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12C3C4C1(C5C2C3(C45)C(=O)O)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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